

Physical and chemical properties of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

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Compound of Interest

Compound Name: 2-(Methoxycarbonyl)-6-nitrobenzoic acid

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An In-depth Technical Guide to 2-(Methoxycarbonyl)-6-nitrobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Methoxycarbonyl)-6-nitrobenzoic acid is a polysubstituted aromatic compound featuring a carboxylic acid, a methyl ester, and a nitro group on a benzene ring. This unique combination of functional groups makes it a valuable building block in organic synthesis, particularly as a precursor for various pharmaceuticals and agrochemicals.^[1] The steric hindrance between the adjacent substituents influences the molecule's conformation and reactivity. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, and spectroscopic characterization.

Physical and Chemical Properties

The physical and chemical properties of **2-(Methoxycarbonyl)-6-nitrobenzoic acid** are summarized below.

Physical Properties

The key physical properties are presented in Table 1. The compound is a solid at room temperature.^[2]^[3]

Table 1: Physical Properties of **2-(Methoxycarbonyl)-6-nitrobenzoic acid**

Property	Value	Reference(s)
Molecular Formula	C ₉ H ₇ NO ₆	^[1] ^[3]
Molecular Weight	225.16 g/mol	^[1] ^[2]
Appearance	White to off-white solid	^[2]
Melting Point	160.0 to 164.0 °C	^[2]
Boiling Point (Predicted)	409.2 °C at 760 mmHg	
Solubility	Soluble in ether. Qualitative information suggests it can be recrystallized from common solvents like ethanol, methanol, ethyl acetate, and toluene. Quantitative data is not readily available.	^[4]
pKa (Predicted)	No experimental data available.	

Chemical Properties

2-(Methoxycarbonyl)-6-nitrobenzoic acid exhibits reactivity characteristic of its three functional groups:

- **Carboxylic Acid:** The carboxylic acid group can undergo typical reactions such as esterification, amide formation, and salt formation. It is acidic and will react with bases.
- **Ester:** The methoxycarbonyl group can be hydrolyzed under acidic or basic conditions to yield 3-nitrophthalic acid.

- Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. It can be reduced to an amino group, opening pathways to other derivatives like 2-amino-6-(methoxycarbonyl)benzoic acid.

The steric crowding between the adjacent functional groups forces them out of the plane of the benzene ring. A single-crystal X-ray diffraction study revealed the following dihedral angles between the benzene ring and the substituents:

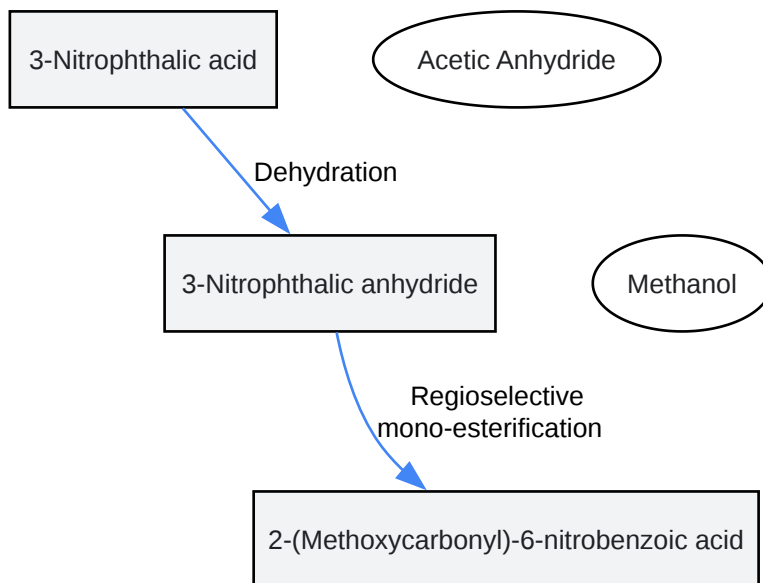
- Nitro group: 29.99 (8)°
- Carboxy group: 67.09 (8)°
- Methoxycarbonyl group: 32.48 (10)°^[5]

This steric hindrance can influence the accessibility and reactivity of the functional groups.^[5]

Synthesis and Experimental Protocols

The most logical and common synthetic route to **2-(Methoxycarbonyl)-6-nitrobenzoic acid** is a two-step process starting from 3-nitrophthalic acid. The workflow involves the formation of 3-nitrophthalic anhydride, followed by a regioselective mono-esterification.

Synthesis Workflow for 2-(Methoxycarbonyl)-6-nitrobenzoic acid



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Caption: Synthetic pathway from 3-nitrophthalic acid.

Experimental Protocol for the Synthesis of 3-Nitrophthalic Anhydride

This protocol is adapted from a standard organic synthesis procedure.[6]

Materials:

- 3-Nitrophthalic acid
- Acetic anhydride

Procedure:

- In a round-bottomed flask equipped with a reflux condenser, combine 3-nitrophthalic acid and a molar excess of acetic anhydride.

- Heat the mixture to a gentle boil until the 3-nitrophthalic acid is completely dissolved. Continue heating for an additional 10 minutes.
- Pour the hot mixture into a porcelain dish and allow it to cool, which will cause the 3-nitrophthalic anhydride to crystallize.
- Grind the crystal mass in a mortar and filter by suction.
- Wash the crystals with alcohol-free ether and dry to a constant weight at 105 °C.

Experimental Protocol for the Synthesis of 2-(Methoxycarbonyl)-6-nitrobenzoic acid

A detailed experimental protocol for the regioselective mono-esterification of 3-nitrophthalic anhydride is not readily available in the literature. However, a general procedure can be inferred from the reaction of similar anhydrides with alcohols. The reaction with methanol is expected to yield a mixture of the two possible mono-ester isomers, with the product distribution potentially influenced by steric factors.

Materials:

- 3-Nitrophthalic anhydride
- Methanol (anhydrous)

Generalized Procedure:

- Dissolve 3-nitrophthalic anhydride in an excess of anhydrous methanol.
- The reaction can be performed at room temperature or with gentle heating (e.g., reflux) to increase the rate. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
- Upon completion of the reaction, the excess methanol is removed under reduced pressure.
- The resulting crude product, a mixture of **2-(methoxycarbonyl)-6-nitrobenzoic acid** and 6-(methoxycarbonyl)-2-nitrobenzoic acid, would then require purification.

- Purification can be achieved by techniques such as fractional crystallization or column chromatography on silica gel, exploiting the potential differences in polarity and solubility of the two isomers.

Spectroscopic Data

Detailed experimental spectra with peak assignments for **2-(Methoxycarbonyl)-6-nitrobenzoic acid** are not widely published. However, the expected spectral features can be predicted based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

- Aromatic Protons: The three protons on the benzene ring are expected to appear as a complex multiplet in the aromatic region (typically δ 7.5-8.5 ppm). The exact chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the nitro and carbonyl groups.
- Carboxylic Acid Proton: A broad singlet corresponding to the acidic proton of the carboxylic acid group is expected at a downfield chemical shift (δ 10-13 ppm).
- Methyl Protons: A sharp singlet for the three protons of the methoxy group will appear upfield (typically δ 3.8-4.0 ppm).

¹³C NMR:

- Carbonyl Carbons: Two distinct signals are expected for the carbonyl carbons of the carboxylic acid and the ester group (typically in the range of δ 165-175 ppm).
- Aromatic Carbons: Six signals for the aromatic carbons are expected, with their chemical shifts influenced by the attached substituents. The carbons bearing the nitro and carbonyl groups will be shifted downfield.
- Methyl Carbon: A signal for the methyl carbon of the ester group will be observed upfield (around δ 52-55 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum is expected to show characteristic absorption bands for the various functional groups present in the molecule.

Table 2: Predicted FTIR Spectral Data

Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3300-2500 (broad)	O-H	Carboxylic acid O-H stretch
~1730-1700	C=O	Ester carbonyl stretch
~1710-1680	C=O	Carboxylic acid carbonyl stretch
~1600-1450	C=C	Aromatic C=C stretching
~1550-1500 and 1350-1300	N-O	Asymmetric and symmetric NO ₂ stretching
~1300-1200	C-O	Ester C-O stretch

Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound ($m/z = 225.16$). Key fragmentation pathways would likely include the loss of the methoxy group ($-\text{OCH}_3$, $m/z = 31$) and the carboxylic acid group ($-\text{COOH}$, $m/z = 45$).

Safety and Handling

Based on available safety data sheets for **2-(Methoxycarbonyl)-6-nitrobenzoic acid** and related compounds, the following safety precautions should be observed:

- Hazards: May cause skin, eye, and respiratory irritation.
- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

- Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.
- Storage: Store in a cool, dry, and well-ventilated place. Keep the container tightly closed.

For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.

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